2-Chloro-1-(4-cyclopropanecarbonylpiperazin-1-yl)ethan-1-one
Description
2-Chloro-1-(4-cyclopropanecarbonylpiperazin-1-yl)ethan-1-one (CAS: 1018304-01-2) is a synthetic small molecule with the molecular formula C₁₀H₁₅ClN₂O₂ and a molecular weight of 230.69 g/mol . Its structure features a piperazine ring substituted at the 4-position with a cyclopropanecarbonyl group and a 2-chloroethanone moiety at the 1-position. The compound is utilized as a versatile building block in medicinal chemistry, particularly for the development of pharmacologically active agents targeting piperazine-related pathways .
Properties
IUPAC Name |
2-chloro-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O2/c11-7-9(14)12-3-5-13(6-4-12)10(15)8-1-2-8/h8H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJFVNXNBRKHFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(4-cyclopropanecarbonylpiperazin-1-yl)ethan-1-one typically involves the reaction of chloroacetyl chloride with cyclopropylcarbonylpiperazine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature is maintained at a specific range to ensure optimal yield.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to enhance efficiency and yield. Continuous flow reactors and automated systems are often employed to maintain consistency and quality in the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1-(4-cyclopropanecarbonylpiperazin-1-yl)ethan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or neutral conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
2-Chloro-1-(4-cyclopropanecarbonylpiperazin-1-yl)ethan-1-one is widely used in scientific research due to its versatility and reactivity. It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its applications include:
Chemistry: Used as a building block in organic synthesis.
Biology: Employed in the study of biological systems and pathways.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of various chemical products.
Mechanism of Action
The mechanism by which 2-Chloro-1-(4-cyclopropanecarbonylpiperazin-1-yl)ethan-1-one exerts its effects depends on its specific application. In pharmaceutical research, it may act as an inhibitor or modulator of specific molecular targets, such as enzymes or receptors. The compound interacts with these targets, leading to the modulation of biological pathways and the desired therapeutic effect.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Variations
Key Observations:
- Cyclopropane vs.
- Piperazine vs. Piperidine : Piperidine derivatives (e.g., 4-methylpiperidine in ) lack the second nitrogen in the ring, reducing hydrogen-bonding capacity and altering basicity.
Reaction Efficiency:
Physicochemical Properties
- Cyclopropane Impact : The cyclopropane group in the target compound increases hydrophobicity (LogP ~1.5) compared to methylpiperidine (LogP ~1.0) but less than aromatic derivatives (LogP ~2.0–2.3).
- Hydrogen Bonding : Pyrimidinyl derivatives exhibit higher polar surface areas due to nitrogen-rich aromatic systems .
Biological Activity
2-Chloro-1-(4-cyclopropanecarbonylpiperazin-1-yl)ethan-1-one, known by its CAS number 1018304-01-2, is a compound of interest due to its potential biological activity. This article explores its chemical properties, biological effects, and relevant case studies to provide a comprehensive overview.
The molecular formula of this compound is C10H15ClN2O2, with a molar mass of 230.69 g/mol. The compound features a chloro group and a piperazine moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C10H15ClN2O2 |
| Molar Mass | 230.69 g/mol |
| CAS Number | 1018304-01-2 |
Biological Activity
The biological activity of this compound primarily revolves around its interactions with various biological targets, particularly in the realm of medicinal chemistry.
Anticancer Activity
Research indicates that compounds containing piperazine derivatives exhibit significant anticancer properties. The structural similarity of this compound to known kinase inhibitors suggests potential efficacy against cancer cell lines. For instance, studies on related piperazine compounds have shown inhibition of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
The proposed mechanism involves the interaction with specific kinases, leading to altered signaling pathways that promote apoptosis in cancer cells. The presence of the cyclopropanecarbonyl group may enhance binding affinity to targets involved in tumor progression.
Case Studies
Several studies have investigated the biological effects of piperazine-derived compounds similar to this compound:
- Inhibition of CDK4/6 : A study demonstrated that piperazine derivatives could selectively inhibit CDK4/6, which are crucial for cell cycle regulation in cancer cells. The inhibition led to reduced proliferation in various tumor models .
- PARP Inhibition : Another research highlighted that modifications in piperazine structures could lead to effective PARP inhibitors, which are important in the treatment of BRCA-mutated cancers. The structural features similar to those in this compound suggest it may also exhibit similar inhibitory effects .
Research Findings
Recent findings indicate that compounds with similar structures have shown promising results in preclinical studies:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
